molecular formula C23H19FN2O2S B2543291 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine CAS No. 893784-63-9

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine

Cat. No.: B2543291
CAS No.: 893784-63-9
M. Wt: 406.48
InChI Key: OHKXXKJYDRPEMW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine is a useful research compound. Its molecular formula is C23H19FN2O2S and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics

Compounds related to 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine have been explored for their potential in organic light-emitting diode (OLED) applications. For instance, research on novel red-emissive fluorophores, which share structural similarities with the specified compound, has demonstrated promising results for standard-red OLED applications. These compounds exhibit significant red emissions and chromaticity improvements, making them suitable for the development of standard-red light-emitting materials for OLED technology (Luo et al., 2015).

Metal Ion Detection

Another application area is in the synthesis of "caged" probes for Zn2+ detection. A study detailed the design and synthesis of a compound with benzenesulfonyl and quinolinyl components that act as a caged probe for Zn2+, which upon complexation with Zn2+, undergoes hydrolytic uncaging. This reveals its potential for improvement in cell membrane permeation compared to previous probes, thus enhancing its utility for intracellular metal ion detection (Aoki et al., 2008).

Synthetic Chemistry

The compound and its derivatives find application in synthetic chemistry as well, such as in the development of ligand-free, iron-catalyzed methodologies for benzylic C(sp3)–H amination. This approach facilitates the direct conversion of methylarenes to benzylic amines, highlighting the importance of these compounds in the synthesis of essential structural units for pharmaceuticals without the need for noble metals or strong oxidants (Bao et al., 2019).

Antibacterial Properties

Research has also explored the antibacterial properties of new 8-nitrofluoroquinolone derivatives, related structurally to the given compound. These derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, underscoring their potential for therapeutic applications (Al-Hiari et al., 2007).

Enzyme Inhibition

Additionally, benzenesulfonamides incorporating triazine motifs have been studied for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. This research indicates the compound's relevance in addressing diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-15-8-10-18(12-16(15)2)26-23-20-13-17(24)9-11-21(20)25-14-22(23)29(27,28)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXXKJYDRPEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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